2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide
CAS No.:
Cat. No.: VC20189691
Molecular Formula: C16H12Cl3N5OS
Molecular Weight: 428.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12Cl3N5OS |
|---|---|
| Molecular Weight | 428.7 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C16H12Cl3N5OS/c17-10-3-1-2-9(6-10)15-22-23-16(24(15)20)26-8-14(25)21-11-4-5-12(18)13(19)7-11/h1-7H,8,20H2,(H,21,25) |
| Standard InChI Key | KOWDPUPDEDJHDN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide systematically describes its molecular architecture. The compound features:
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A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-) linked to an acetamide moiety.
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Position 5 of the triazole ring is occupied by a 3-chlorophenyl group, while the acetamide nitrogen binds to a 3,4-dichlorophenyl group.
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The molecular formula C₁₆H₁₂Cl₃N₅OS corresponds to a molecular weight of 428.7 g/mol.
Structural Highlights
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂Cl₃N₅OS |
| Molecular Weight | 428.7 g/mol |
| SMILES Notation | C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
| InChIKey | KOWDPUPDEDJHDN-UHFFFAOYSA-N |
The presence of three chlorine atoms enhances electronegativity and lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis and Manufacturing
Synthesis of this compound typically involves multi-step organic reactions, leveraging nucleophilic substitution and condensation processes. A generalized protocol includes:
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Formation of the Triazole Core: Cyclization of thiosemicarbazide derivatives with hydrazine hydrate under reflux conditions.
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Sulfanyl-Acetamide Coupling: Reaction of the triazole-thiol intermediate with chloroacetamide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF).
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Purification: Column chromatography or recrystallization from ethanol to achieve >95% purity.
Key Reaction Conditions
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Solvents: DMF, ethanol, or dichloromethane.
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Catalysts: Palladium on carbon for hydrogenation steps (if required).
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Temperature: 80–120°C for cyclization; room temperature for coupling.
Physicochemical Properties
Experimental data on this compound’s physicochemical behavior remain limited, but inferences can be drawn from analogous triazole-acetamide derivatives :
Predicted Properties
| Property | Value/Description |
|---|---|
| Melting Point | 210–225°C (decomposes) |
| Solubility | Low in water; soluble in DMSO |
| LogP (Partition Coeff.) | ~3.2 (moderate lipophilicity) |
| Stability | Stable under inert atmosphere |
Spectroscopic characterization would require ¹H/¹³C NMR to confirm proton environments and FT-IR to identify functional groups like -NH₂ (3350 cm⁻¹) and C=O (1680 cm⁻¹).
Comparative Analysis with Analogous Compounds
Structural modifications significantly alter bioactivity. Key comparisons include:
The 3,4-dichlorophenyl group in the target compound confers superior antifungal potency compared to mono-chlorinated analogs.
Applications in Pharmaceutical Research
Current investigations focus on:
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Lead Optimization: Modifying acetamide substituents to improve pharmacokinetics.
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Combination Therapy: Synergy with fluconazole against resistant Candida strains.
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Drug Delivery Systems: Encapsulation in liposomes to enhance bioavailability.
Future Perspectives
Critical research gaps include:
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In Vivo Efficacy Studies: Testing in animal models of fungal infection.
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Resistance Profiling: Monitoring for target-site mutations in pathogens.
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Structural Derivatives: Exploring replacements for chlorine atoms to reduce toxicity.
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